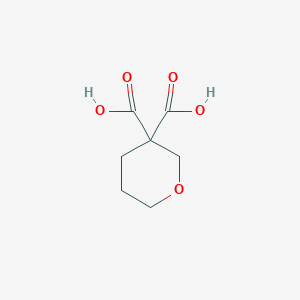
Tetrahydropyran-3,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydropyran-3,3-dicarboxylic acid (THP-3,3-dicarboxylic acid) is a chemical compound with the molecular formula C7H10O5 It features a tetrahydropyran ring system with two carboxylic acid groups attached to adjacent carbon atoms
Métodos De Preparación
Synthetic Routes:: Several synthetic methods exist for preparing THP-3,3-dicarboxylic acid. One notable approach involves the reduction of six-membered hemiacetals using Et3SiH in the presence of a Lewis acid . This method provides stereoselective access to the tetrahydropyran ring.
Industrial Production:: While THP-3,3-dicarboxylic acid is not commonly produced on an industrial scale, its synthesis can be adapted from laboratory-scale methods. Researchers continue to explore efficient and scalable routes for its production.
Análisis De Reacciones Químicas
Reactions:: THP-3,3-dicarboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the carboxylic acid groups.
Reduction: Reduction reactions may alter the tetrahydropyran ring.
Substitution: Substituents can be introduced at different positions.
Ring-Closing Metathesis: Formation of larger cyclic structures.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents such as LiAlH or NaBH.
Substitution: Acid chlorides or anhydrides.
Ring-Closing Metathesis: Grubbs’ catalysts.
Major Products:: The specific products depend on the reaction conditions and starting materials. THP-3,3-dicarboxylic acid derivatives with modified functional groups can be obtained.
Aplicaciones Científicas De Investigación
THP-3,3-dicarboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme-substrate interactions.
Medicine: Investigating potential drug candidates.
Industry: Developing novel materials or catalysts.
Mecanismo De Acción
The precise mechanism by which THP-3,3-dicarboxylic acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While THP-3,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, it shares similarities with other tetrahydropyran derivatives. Further exploration of related compounds can provide insights into their distinct properties.
Propiedades
Fórmula molecular |
C7H10O5 |
|---|---|
Peso molecular |
174.15 g/mol |
Nombre IUPAC |
oxane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11) |
Clave InChI |
CNTYHAIPXJMMQD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)
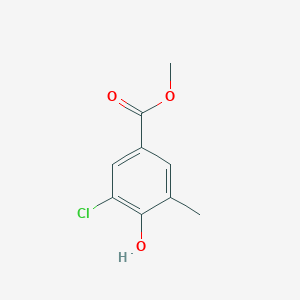


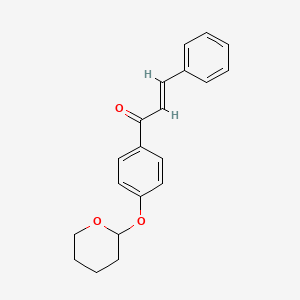
![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)
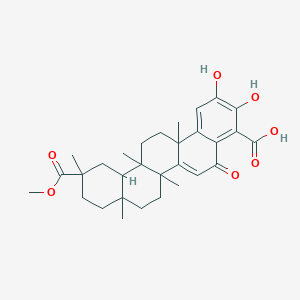

![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)

![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)
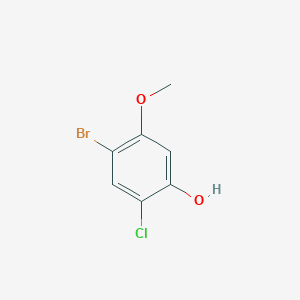
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)
